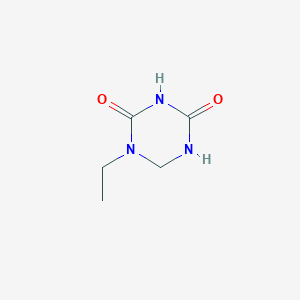

1-Ethyl-1,3,5-triazinane-2,4-dione

Cat. No. B8632390

Key on ui cas rn:

66678-74-8

M. Wt: 143.14 g/mol

InChI Key: JSSARRKQIIWPFC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04423212

Procedure details

To a quantity [370 gm., 2.62 mole] of the 1-ethyl-5-azauracil prepared in Part B, above is added 2200 ml. water and 40 gm. of 5 percent rhodium on activated charcoal. This mixture is put in a Parr hydrogenation chamber and hydrogen gas is introduced to a pressure of 50 pounds per square inch (p.s.i.) and the reaction system is heated to 100° C. When uptake of hydrogen ceases, the hydrogen pressure is increased to 200 p.s.i. and held there for 18 hours. The hydrogenated reaction mixture is rinsed out of the reaction chamber with hot water, filtered while hot, and the filter is washed with one liter of water at 80° C. The aqueous solution is set aside at 25° C. for 18 hours, during which interval crystals form. The crystals are collected on a filter and dried at 50° C. under reduced pressure. There is thus obtained 70 gm. of 5-ethyl-5,6-dihydro-s-triazine-2,4-(1H, 3H)-dione having a melting range between 220° C. and 224° C.

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([N:3]1[CH:10]=[N:9][C:7](=[O:8])[NH:6][C:4]1=[O:5])[CH3:2].[H][H]>[Rh].O>[CH2:1]([N:3]1[CH2:10][NH:9][C:7](=[O:8])[NH:6][C:4]1=[O:5])[CH3:2]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

370 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N1C(=O)NC(=O)N=C1

|

Step Three

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Rh]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

above is added 2200 ml

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is introduced to a pressure of 50 pounds per square inch (p.s.i.)

|

WASH

|

Type

|

WASH

|

|

Details

|

The hydrogenated reaction mixture is rinsed out of the reaction chamber with hot water

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered while hot, and the filter

|

WASH

|

Type

|

WASH

|

|

Details

|

is washed with one liter of water at 80° C

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The aqueous solution is set aside at 25° C. for 18 hours, during which interval crystals form

|

|

Duration

|

18 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crystals are collected on

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

a filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 50° C. under reduced pressure

|

Outcomes

Product

Details

Reaction Time |

18 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)N1C(NC(NC1)=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |